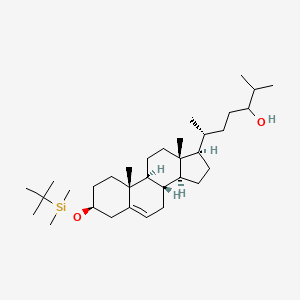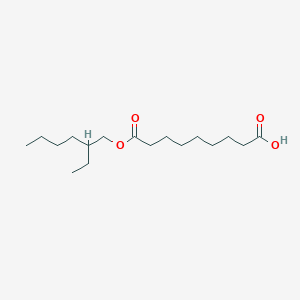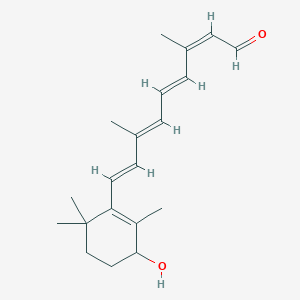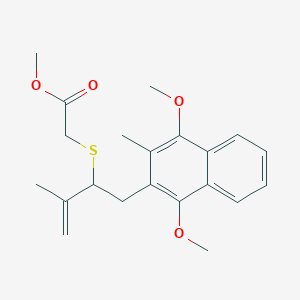
苯丁哈酮(二苯基-d10)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylbutazone(diphenyl-d10) is the deuterium labeled Phenylbutazone . It is an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). It is also a hepatotoxin and a nonsteroidal anti-inflammatory agent (NSAID) .
Molecular Structure Analysis
The molecular formula of Phenylbutazone(diphenyl-d10) is C19H10D10N2O2 . The molecular weight is 318.44 .Physical And Chemical Properties Analysis
Phenylbutazone(diphenyl-d10) appears as a solid and its color ranges from white to off-white . It has a molecular weight of 318.44 .科学研究应用
Anti-Inflammatory and Analgesic Effects
Phenylbutazone and its derivatives have been found to have both anti-inflammatory and peripheral analgesic effects . This makes it useful in the treatment of conditions that involve inflammation and pain.
Safer Derivatives Development
Researchers are exploring the toxicity mechanism of Phenylbutazone to develop safer derivatives . This involves reactivity and docking studies involving single electron transfer mechanism, as well as toxicological predictions .
Inhibition of Cyclooxygenase
Some structures of Phenylbutazone derivatives have shown potential for inhibiting human as well as murine COX-2 . This inhibition can help in the management of inflammation and pain.
Neuroinflammation Research
Phenylbutazone(diphenyl-d10) is used in neuroinflammation research . It helps in understanding the role of inflammation in neurological disorders.
Pain and Inflammation Research
Phenylbutazone(diphenyl-d10) is used in pain and inflammation research . It helps in studying the mechanisms of pain and inflammation, and in the development of new therapeutic strategies.
Environmental Analysis
Phenylbutazone(diphenyl-d10) is used in environmental analysis . It helps in studying the presence and effects of various substances in the environment.
Synthetic Intermediates
Phenylbutazone(diphenyl-d10) is used as a synthetic intermediate . It is used in the synthesis of other complex molecules.
8. Pharmaceuticals and Personal Care Products (PPCPs) Research Phenylbutazone(diphenyl-d10) is used in the research of Pharmaceuticals and Personal Care Products (PPCPs) . It helps in understanding the effects of these products on health and environment.
作用机制
Target of Action
Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.
Mode of Action
Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.
Pharmacokinetics
It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.
Result of Action
The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .
安全和危害
属性
IUPAC Name |
4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-MIPJZDBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016401 |
Source


|
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219794-69-0 |
Source


|
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)



